![molecular formula C8H18BrN2+ B15073040 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide CAS No. 5450-74-8](/img/structure/B15073040.png)
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is a quaternary ammonium compound with the molecular formula C8H18BrN2. It is known for its unique bicyclic structure, which consists of two nitrogen atoms and a bromide ion. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
DABCO+2CH3Br→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions using DABCO and methyl bromide. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
化学反应分析
Types of Reactions
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium compound back to its tertiary amine form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;chloride, 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;iodide, and 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;hydroxide.
Oxidation: N-oxides of the compound.
Reduction: Tertiary amine derivatives.
科学研究应用
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Industry: The compound is used in the production of polymers, surfactants, and other specialty chemicals.
作用机制
The mechanism of action of 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide involves its interaction with various molecular targets. The quaternary ammonium group allows the compound to interact with negatively charged sites on biological membranes, proteins, and other macromolecules. This interaction can lead to changes in membrane permeability, enzyme activity, and signal transduction pathways.
相似化合物的比较
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Unlike its quaternary ammonium derivative, DABCO is a tertiary amine and acts as a strong nucleophile and base.
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;chloride: Similar in structure but with a chloride ion instead of bromide, affecting its solubility and reactivity.
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;iodide: The iodide derivative has different reactivity and solubility properties compared to the bromide form.
The uniqueness of this compound lies in its specific interactions with biological membranes and its effectiveness as a phase-transfer catalyst.
属性
CAS 编号 |
5450-74-8 |
|---|---|
分子式 |
C8H18BrN2+ |
分子量 |
222.15 g/mol |
IUPAC 名称 |
1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C8H18N2.BrH/c1-9-3-6-10(2,7-4-9)8-5-9;/h3-8H2,1-2H3;1H/q+2;/p-1 |
InChI 键 |
RTGJCUWPRWRXFG-UHFFFAOYSA-M |
规范 SMILES |
C[N+]12CC[N+](CC1)(CC2)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


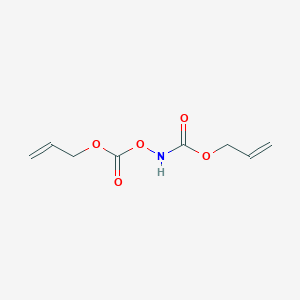
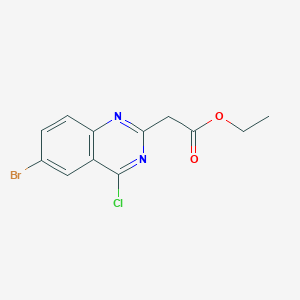

![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
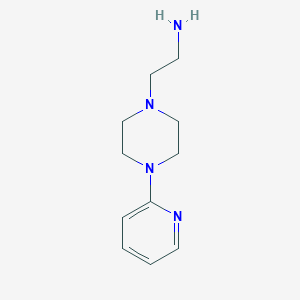

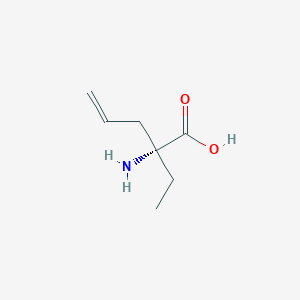
![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
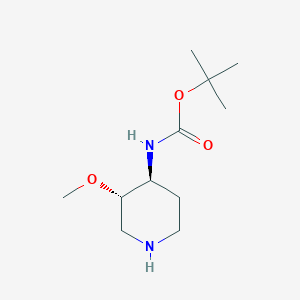
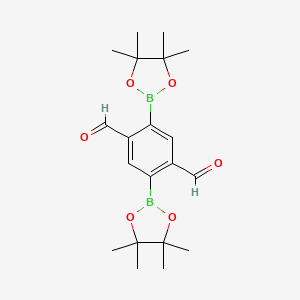
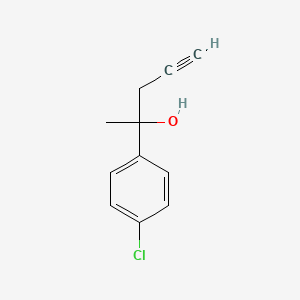
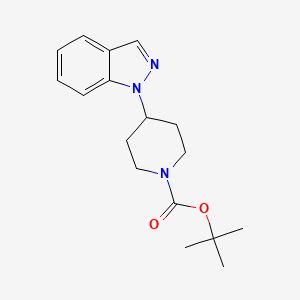
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
